

A Technical Guide to the Thermal Decomposition of Sodium Chromate Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

Cat. No.: *B154380*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of **sodium chromate tetrahydrate** ($\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$). The document outlines the key decomposition stages, presents quantitative data derived from thermal analysis, details relevant experimental protocols, and provides a visual representation of the decomposition pathway. This information is critical for professionals in research and development who require a thorough understanding of the material's behavior under thermal stress for applications in areas such as chemical synthesis, catalysis, and pharmaceutical formulation.

Introduction

Sodium chromate tetrahydrate is a yellow crystalline solid that is the tetrahydrate form of sodium chromate.^[1] Understanding its thermal stability and decomposition pathway is essential for its handling, storage, and application in various industrial and laboratory settings. When subjected to heat, hydrated salts like **sodium chromate tetrahydrate** undergo dehydration, where molecules of water are lost. The process of thermal decomposition can be effectively studied using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermal Decomposition Pathway

Studies employing differential thermal analysis and thermogravimetry have shown that the thermal decomposition of **sodium chromate tetrahydrate** is not a single-step process. Instead, it proceeds through a two-stage dehydration, leading to the formation of a stable intermediate hydrate before complete dehydration to the anhydrous salt.^[2]

The decomposition can be summarized by the following reactions:

- Stage 1: $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}(\text{s}) \rightarrow \text{Na}_2\text{CrO}_4 \cdot 1.5\text{H}_2\text{O}(\text{s}) + 2.5\text{H}_2\text{O}(\text{g})$
- Stage 2: $\text{Na}_2\text{CrO}_4 \cdot 1.5\text{H}_2\text{O}(\text{s}) \rightarrow \text{Na}_2\text{CrO}_4(\text{s}) + 1.5\text{H}_2\text{O}(\text{g})$

The initial tetrahydrate loses 2.5 molecules of water to form a stable sesquihydrate ($\text{Na}_2\text{CrO}_4 \cdot 1.5\text{H}_2\text{O}$).^[2] Upon further heating, this intermediate hydrate loses the remaining 1.5 molecules of water to yield anhydrous sodium chromate (Na_2CrO_4).

Quantitative Decomposition Data

The following tables summarize the expected theoretical weight loss for each stage of the thermal decomposition of **sodium chromate tetrahydrate** based on the stoichiometry of the reactions. The temperature ranges are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

Table 1: Theoretical Weight Loss During Thermal Decomposition

Decomposition Stage	Initial Compound	Final Compound	Theoretical Weight Loss (%)
1	$\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$	$\text{Na}_2\text{CrO}_4 \cdot 1.5\text{H}_2\text{O}$	19.23
2	$\text{Na}_2\text{CrO}_4 \cdot 1.5\text{H}_2\text{O}$	Na_2CrO_4	11.54 (of the intermediate)
Overall	$\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$	Na_2CrO_4	30.77

Table 2: Molar Masses of Compounds

Compound	Molar Mass (g/mol)
Na ₂ CrO ₄ ·4H ₂ O	234.03
Na ₂ CrO ₄ ·1.5H ₂ O	189.00
Na ₂ CrO ₄	161.97
H ₂ O	18.015

Experimental Protocols

The investigation of the thermal decomposition of **sodium chromate tetrahydrate** typically involves the use of thermogravimetric analysis (TGA), often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

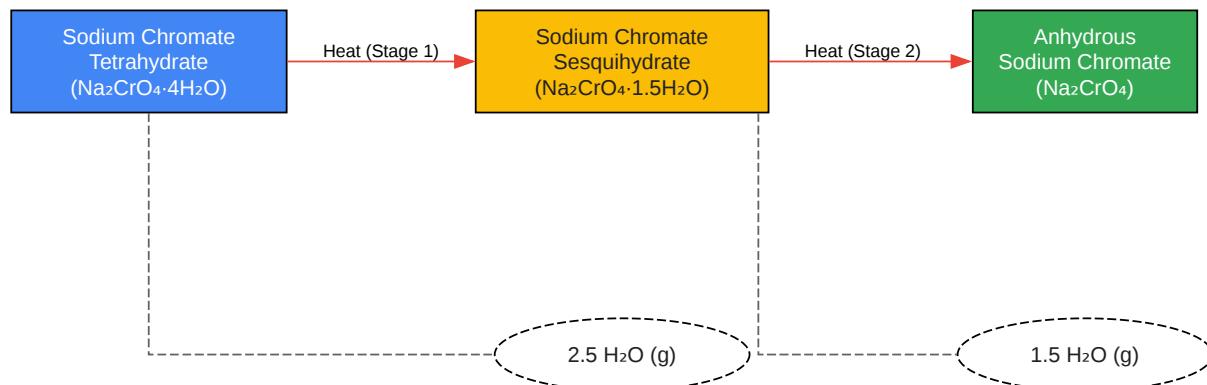
Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: A small, accurately weighed sample of **sodium chromate tetrahydrate** (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
- Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 20-50 mL/min) to prevent any unwanted side reactions.
- Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant, linear heating rate (e.g., 10°C/min).
- Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset and end temperatures of each decomposition step are determined from the curve, and the percentage weight loss for each step is calculated.

Differential Thermal Analysis (DTA)


Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

- Instrument: A differential thermal analyzer, which may be a standalone unit or integrated with a TGA.
- Sample and Reference: An accurately weighed sample of **sodium chromate tetrahydrate** is placed in a sample crucible, and an equal mass of a thermally inert reference material (e.g., calcined alumina) is placed in a reference crucible.
- Heating Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment.
- Data Analysis: The DTA curve plots the temperature difference (ΔT) against the sample temperature. Endothermic events (e.g., dehydration) result in a negative peak, while exothermic events result in a positive peak. The peak temperature provides information about the transition temperature.

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition of **sodium chromate tetrahydrate** can be visualized as a sequence of events triggered by increasing temperature.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **sodium chromate tetrahydrate**.

Conclusion

The thermal decomposition of **sodium chromate tetrahydrate** is a well-defined, two-step dehydration process. The initial tetrahydrate first transforms into a stable sesquihydrate intermediate before complete conversion to the anhydrous form. A thorough understanding of this decomposition behavior, including the transition temperatures and associated weight losses, is crucial for the effective utilization of this compound in scientific and industrial applications. The experimental protocols detailed in this guide provide a framework for the accurate characterization of its thermal properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.finalsuite.net [resources.finalsuite.net]
- 2. datapdf.com [datapdf.com]

- To cite this document: BenchChem. [A Technical Guide to the Thermal Decomposition of Sodium Chromate Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154380#thermal-decomposition-of-sodium-chromate-tetrahydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com